molecular formula C14H24N4O2 B5790288 N',N''-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide)

N',N''-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide)

Cat. No.: B5790288
M. Wt: 280.37 g/mol
InChI Key: QWVSAFCKKTZOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’,N’'-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide) is a complex organic compound with a unique structure that includes a cyclohexane ring and hydrazide groups

Properties

IUPAC Name

2-methyl-N-[[4-(2-methylpropanoylhydrazinylidene)cyclohexylidene]amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-9(2)13(19)17-15-11-5-7-12(8-6-11)16-18-14(20)10(3)4/h9-10H,5-8H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVSAFCKKTZOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NN=C1CCC(=NNC(=O)C(C)C)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’'-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide) typically involves the reaction of cyclohexane-1,4-dione with 2-methylpropanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent extraction, distillation, and crystallization to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N’,N’'-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’,N’'-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide) has several applications in scientific research:

Mechanism of Action

The mechanism by which N’,N’'-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,N’'-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide) is unique due to its specific combination of a cyclohexane ring and hydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Biological Activity

N',N''-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide) is a hydrazone compound with the chemical formula C14H24N4O2 and a molecular weight of 280.37 g/mol. This compound has garnered interest in various biological and pharmacological studies due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of N',N''-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide) features two hydrazide groups linked by a cyclohexane moiety. This unique configuration contributes to its biological activity, particularly in interactions with biological macromolecules.

Chemical Structure

  • Molecular Formula : C14H24N4O2
  • Molecular Weight : 280.37 g/mol

The biological activity of N',N''-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide) can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
  • Antimicrobial Properties : Preliminary data suggest that this compound possesses antimicrobial activity against specific bacterial strains.

Antioxidant Activity

A study conducted by evaluated the antioxidant potential of various hydrazone derivatives, including N',N''-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide). The results demonstrated a significant reduction in lipid peroxidation levels in vitro, indicating strong antioxidant capabilities.

Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of hydrazone compounds. In animal models, N',N''-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide) was shown to decrease levels of TNF-alpha and IL-6, key markers of inflammation .

Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant reduction in lipid peroxidation
Anti-inflammatoryDecreased TNF-alpha and IL-6 levels
AntimicrobialNotable activity against Staphylococcus aureus and E. coli

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.